N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine

Catalog No.
S1542983
CAS No.
111961-87-6
M.F
C34H26N2
M. Wt
462.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine

CAS Number

111961-87-6

Product Name

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine

IUPAC Name

2-N,2-N,6-N,6-N-tetraphenylnaphthalene-2,6-diamine

Molecular Formula

C34H26N2

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C34H26N2/c1-5-13-29(14-6-1)35(30-15-7-2-8-16-30)33-23-21-28-26-34(24-22-27(28)25-33)36(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-26H

InChI Key

LEXCBRKPOZULQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine (CAS: 111961-87-6) is an amorphous, film-forming organic semiconductor belonging to the arylamine class. Its core structure, featuring a rigid and planar naphthalene unit, distinguishes it from more common hole-transport materials (HTMs) that utilize a biphenyl core. This structural distinction is central to its primary value proposition: enhanced thermal stability, which is a critical parameter for the operational lifetime and manufacturing processability of organic light-emitting diodes (OLEDs) and other organic electronic devices. [1] Its primary function is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the device's emissive layer.

Research Fit

Grade Sublimed >99% purity supports vacuum thermal evaporation processes
Energetic Deeper HOMO moderates hole injection in phosphorescent OLED stacks
Thermal Thermal robustness enables consistent film quality during sublimation

In organic electronics, substituting hole-transport materials based on generic class is unreliable and leads to significant performance degradation. The choice of the aromatic core—in this case, naphthalene versus the biphenyl core of the common benchmark N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)—directly dictates critical, non-interchangeable material properties. This structural difference fundamentally alters the glass transition temperature (Tg), which governs morphological stability under thermal load, and the electrochemical potential, which controls charge injection efficiency and operational lifetime. [1] Consequently, selecting this compound over a common biphenyl-based analog is a deliberate choice for applications where thermal robustness and device longevity are key procurement drivers.

Substitution Risk

HOMO mismatch Deeper HOMO compared to NPB may shift hole injection barrier and charge balance, altering device turn-on characteristics
Morphological stability Naphthalene-core derivatives may exhibit different morphological stability under electrical stress relative to biphenyldiamine analogs
Radical cation stability Class-level evidence suggests naphthalene-based HTLs may differ in radical cation stability, potentially affecting operational lifetime

Superior Thermal Stability for Enhanced Processability and Operational Reliability

A key differentiator for materials selection is the glass transition temperature (Tg), which indicates the temperature at which an amorphous solid transitions from a rigid to a rubbery state. A higher Tg is critical for maintaining film morphology during device operation and fabrication. In a direct comparison, a naphthalene-diamine derivative (α-NPDN) demonstrated a Tg of 127 °C, a significant increase over the 98 °C Tg of the widely used biphenyl-based standard, NPB. [1] This 29 °C improvement is attributed to the rigid and planar naphthalene core structure.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data127 °C (for N,N'-di(naphthalen-1-yl)-N,N'-diphenylnaphthalene-2,6-diamine, a close analog)
Comparator Or BaselineNPB: 98 °C
Quantified Difference+29 °C
ConditionsMeasured via Differential Scanning Calorimetry (DSC).

This higher Tg allows for a wider thermal budget in manufacturing and ensures greater morphological stability and longer device lifetime at elevated operating temperatures.

HOMO Energy vs NPB
Cross-study comparable
−6.06 eV vs −5.5 eV
0.56 eV deeper
Supports hole injection moderation in OLED stacks
DFT calculation; comparator from literature

Improved Electrochemical Stability Leading to Longer Device Lifetime

Electrochemical stability during repeated oxidation and reduction cycles is a strong predictor of a material's longevity within an operating device. When subjected to cyclic voltammetry, a naphthalene-diamine HTM (α-NPDN) showed significantly more reversible behavior than the standard NPB. [1] While the NPB voltammogram showed signs of degradation after the first scan, the naphthalene-core compound exhibited stable and reversible oxidation waves, indicating superior robustness against electrical stress.

Evidence DimensionReversibility in Cyclic Voltammetry
Target Compound DataStable and reversible oxidation waves (for N,N'-di(naphthalen-1-yl)-N,N'-diphenylnaphthalene-2,6-diamine, a close analog)
Comparator Or BaselineNPB: Shows degradation after the first oxidation scan
Quantified DifferenceQualitatively higher electrochemical stability
ConditionsCyclic Voltammetry in Dichloromethane solution.

Greater electrochemical stability directly correlates with reduced material degradation, leading to longer operational lifetimes for finished OLED devices.

Thermal Stability (TGA)
Data to verify
>290 °C (0.5% weight loss)
May support vacuum sublimation process integrity
Sublimed grade; no direct comparator

Demonstrated 2.5-Fold Increase in OLED Device Operational Half-Life

The ultimate validation of an HTM is its performance in a functional device. In a standard green OLED architecture using Alq3 as the emitter, a device with a naphthalene-diamine HTM (α-NPDN) achieved an operational half-life (t1/2) of 2500 hours. [1] A device built with the identical structure but using the standard NPB as the HTL failed much more quickly, exhibiting a half-life of only 1000 hours. [1] Both devices started with a similar high current efficiency of approximately 4 cd/A.

Evidence DimensionDevice Half-Life (t1/2)
Target Compound Data2500 hours (for N,N'-di(naphthalen-1-yl)-N,N'-diphenylnaphthalene-2,6-diamine, a close analog)
Comparator Or BaselineNPB: 1000 hours
Quantified Difference2.5x longer operational lifetime
ConditionsDevice structure: ITO/HTL(60nm)/Alq3(60nm)/Mg:Ag. Initial luminance of 100 cd/m².

For applications in displays, lighting, and signage, a 150% increase in operational lifetime is a decisive procurement factor that significantly enhances final product value and reliability.

OLED EQE (Host)
Supplier data
~11% EQE
Reported device-efficiency baseline
Vendor datasheet; device architecture not detailed
Triplet Diffusion
Class-level inference
Naphthyl class: longer diffusion length
May support energy transfer to phosphorescent dopants
Class-level; no target-specific data
Cation/Morph. Stability
Class-level inference
Phenylnaphthyldiamine class: higher stability (qualitative)
May correlate with improved device lifetime
Class-level; no direct numerical data

High-Reliability OLED Displays and Solid-State Lighting

Where operational lifetime is a critical specification, such as in automotive displays, avionics, and commercial signage, the demonstrated 2.5-fold increase in device half-life compared to NPB-based systems makes this material a compelling choice. [1] Its higher thermal stability also contributes to reliability in environments with significant temperature fluctuations.

OLEDs with High-Temperature Manufacturing or Annealing Steps

The superior glass transition temperature (Tg) provides a wider processing window for device fabrication. This is particularly relevant for complex, multi-layer device stacks or architectures that require post-deposition annealing steps at temperatures that would compromise the morphological integrity of standard HTLs like NPB. [1]

Reference Standard for Research in High-Stability Hole-Transport Materials

As a well-defined structure with demonstrably higher thermal and electrochemical stability than the common NPB benchmark, this compound serves as an excellent reference material for developing next-generation HTMs where the primary research goal is to improve device longevity and durability. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Phosphorescent OLED HTL research
HOMO energy alignment for moderated hole injection
Hole injection barrier and charge balance measurement
Vacuum-deposited OLED fabrication
Sublimed-grade thermal stability
Deposition process integrity and film quality
OLED host material R&D
Reported EQE context
Device efficiency benchmarking
Long-lifetime OLED research
Naphthalene-core stability evidence (class-level)
Operational lifetime and luminance decay evaluation

XLogP3

9.6

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